2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide
Description
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C15H14ClN3O3 This compound is characterized by the presence of a chlorobenzyl group, a nitrophenyl group, and an acetamide moiety
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-7-5-11(6-8-12)9-17-10-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDOYLRIEYBXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
4-chlorobenzylamine+2-nitrobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-[(4-chlorobenzyl)amino]-N-(2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 4-chlorobenzylamine.
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential as a pharmacophore due to its structural similarity to various biologically active compounds. Its applications include:
- Anticonvulsant Activity : The compound has shown promise in modulating neurotransmitter systems, potentially reducing seizure frequency and duration in animal models.
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various pathogens, including Klebsiella pneumoniae, with established minimum inhibitory concentrations (MIC) .
- Anticancer Potential : Early studies suggest interactions with cancer pathways, warranting further investigation into its anticancer properties.
Chemical Research
In chemical synthesis, 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide serves as a building block for more complex organic molecules. Its unique structure allows for modifications that can enhance biological activity and pharmacokinetic properties.
Industrial Applications
The compound is utilized in the development of new materials and chemical processes due to its distinct chemical properties. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in synthetic chemistry.
Anticonvulsant Activity Study
A study evaluating various acetamide derivatives demonstrated significant anticonvulsant properties for this compound compared to structural analogs. The research utilized animal models to show efficacy in reducing seizure activity.
Antimicrobial Evaluation
In investigations of antibacterial effects, the presence of the chlorobenzyl group significantly enhanced antimicrobial activity against Klebsiella pneumoniae. The MIC was determined, revealing promising results against bacterial growth .
Cytotoxicity Assessments
Preliminary cytotoxicity studies indicated that while the compound exhibits biological activity, it maintains a favorable safety profile, suggesting potential therapeutic use without significant toxicity.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl)amino]-N-(2-aminophenyl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
2-[(4-chlorobenzyl)amino]-N-(2-hydroxyphenyl)acetamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide is unique due to the presence of both a chlorobenzyl group and a nitrophenyl group, which confer distinct chemical and biological properties
Biological Activity
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 370.19 g/mol
- Structural Features : It includes a chlorobenzyl group and a nitrophenyl moiety, contributing to its lipophilicity and potential bioactivity.
Anticonvulsant Properties
One of the primary biological activities of this compound is its anticonvulsant effect. The compound interacts with neurotransmitter systems, potentially modulating neuronal excitability. The nitro group in its structure is associated with enhanced pharmacological potency, while the chlorobenzyl moiety aids in membrane penetration, improving bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound may also exhibit antimicrobial properties. Its mechanism involves binding to specific enzymes or receptors, altering their activity, which could lead to bacterial cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticonvulsant | Modulates neurotransmitter systems | |
| Antimicrobial | Binds to enzymes, induces cell lysis | |
| Anticancer | Potential interaction with cancer pathways |
Case Studies and Research Findings
- Anticonvulsant Activity : In a study evaluating various acetamide derivatives, this compound showed significant anticonvulsant properties compared to other structural analogs. The study utilized animal models to demonstrate efficacy in reducing seizure frequency and duration.
- Antimicrobial Evaluation : A recent investigation into the antibacterial effects of related compounds highlighted that the presence of the chlorobenzyl group significantly enhances antimicrobial activity against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for this compound was established, showing promising results in inhibiting bacterial growth .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that while the compound exhibits biological activity, it also maintains a favorable safety profile, suggesting potential for therapeutic use without significant toxicity .
The exact mechanisms through which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmission or bacterial metabolism.
- Receptor Binding : It shows affinity for certain receptors that modulate neuronal excitability and microbial resistance mechanisms.
Further research is necessary to elucidate these pathways in detail and confirm their clinical relevance.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) using isocyanides or amide coupling strategies. For example:
- Isocyanide-based MCRs : Adapt the protocol from Patil (2012), where a structurally similar acetamide derivative was synthesized with a 44% yield using 2.5 mmol isocyanide, followed by purification via column chromatography .
- Acetylation reactions : Reflux intermediates (e.g., amine derivatives) with acetic anhydride, as demonstrated for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which involved refluxing for 30 minutes followed by crystallization .
- Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity) to improve yields.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A combination of techniques ensures structural validation and purity assessment:
- HRMS : Confirm molecular weight (e.g., ±0.0008 Da accuracy as in ).
- NMR : Analyze substituent environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for N-(4-chloro-2-nitrophenyl) derivatives .
- Elemental analysis : Verify purity (>95% as standard in academic syntheses ).
Advanced: How can researchers address contradictions in reported solubility data for this compound?
Answer:
Contradictions may arise from solvent polarity or impurities. Methodological solutions include:
- Solvent screening : Test solubility in DMSO, DMF, or aqueous-organic mixtures, noting protocols from antimicrobial studies where DMSO/Tween 80 was used for solubilization .
- Co-solvency : Use phase diagrams to identify optimal co-solvent ratios.
- Computational prediction : Apply Hansen solubility parameters or COSMO-RS simulations to predict solubility trends.
Advanced: What strategies optimize synthetic yield for structurally related acetamides?
Answer:
Key strategies derived from published workflows:
- Catalyst screening : Use Pd/C or CuI for coupling reactions (e.g., triazole-acetamide synthesis ).
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) for sensitive intermediates .
- Purification : Employ gradient chromatography or recrystallization (e.g., ethanol/water mixtures ).
Basic: Which biological assays are suitable for evaluating this compound’s antimicrobial potential?
Answer:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, following CLSI guidelines .
- Agar diffusion : Assess zone-of-inhibition diameters (≥6 mm indicates activity ).
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and vehicle controls (e.g., DMSO ).
Advanced: How can structure-activity relationship (SAR) studies be designed for nitro- and chloro-substituted acetamides?
Answer:
- Substituent variation : Synthesize analogs with modified nitro (e.g., -NO₂ → -NH₂) or chloro groups (e.g., -Cl → -F) .
- In vitro testing : Compare MICs across analogs to identify pharmacophores.
- Computational docking : Map binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase ).
Advanced: What role do hydrogen-bonding interactions play in this compound’s crystallographic stability?
Answer:
X-ray studies of related compounds reveal:
- Intramolecular H-bonding : Stabilizes planar conformations (e.g., C–H⋯O interactions in N-(4-chloro-2-nitrophenyl)acetamide ).
- Intermolecular packing : Centrosymmetric head-to-tail interactions enhance lattice stability .
- Methodology : Perform Hirshfeld surface analysis to quantify interaction contributions.
Basic: How should purity and stability be assessed for long-term storage?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation.
- Stability studies : Store samples at -20°C under inert gas and assess purity monthly via TLC (silica gel, ethyl acetate/hexane eluent).
Advanced: How can synergistic effects with antibiotics be systematically evaluated?
Answer:
- Checkerboard assay : Combine the compound with antibiotics (e.g., β-lactams) at sub-MIC concentrations .
- FIC index : Calculate fractional inhibitory concentration (FIC ≤0.5 indicates synergy).
- Time-kill kinetics : Monitor bacterial viability over 24 hours.
Advanced: What computational approaches predict electronic properties relevant to bioactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potentials and HOMO-LUMO gaps.
- Molecular dynamics (MD) : Simulate binding to lipid bilayers or proteins (e.g., 100 ns trajectories in GROMACS).
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
